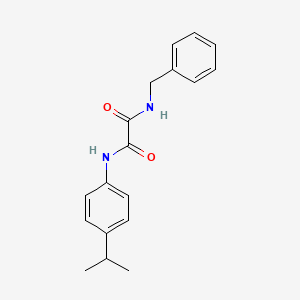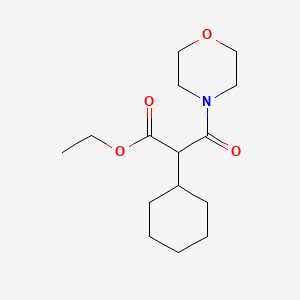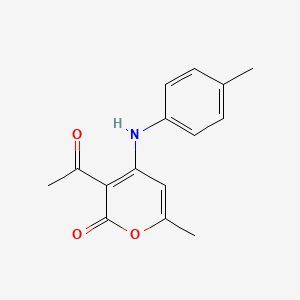
N-(1-adamantyl)-2-(4-methylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-adamantyl)-2-(4-methylphenoxy)acetamide is a synthetic organic compound characterized by the presence of an adamantyl group and a phenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-adamantyl)-2-(4-methylphenoxy)acetamide typically involves the following steps:
Formation of 1-adamantylamine: This can be achieved by the reaction of adamantane with a nitrating agent followed by reduction.
Preparation of 4-methylphenoxyacetic acid: This involves the reaction of 4-methylphenol with chloroacetic acid under basic conditions.
Amidation Reaction: The final step involves the reaction of 1-adamantylamine with 4-methylphenoxyacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-adamantyl)-2-(4-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the phenoxy group.
Scientific Research Applications
N-(1-adamantyl)-2-(4-methylphenoxy)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(1-adamantyl)-2-(4-methylphenoxy)acetamide involves its interaction with specific molecular targets. The adamantyl group is known for its ability to enhance the lipophilicity and membrane permeability of compounds, potentially facilitating their interaction with cellular membranes and proteins. The phenoxyacetamide moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1-adamantyl)-2-(4-chlorophenoxy)acetamide
- N-(1-adamantyl)-2-(4-nitrophenoxy)acetamide
- N-(1-adamantyl)-2-(4-hydroxyphenoxy)acetamide
Uniqueness
N-(1-adamantyl)-2-(4-methylphenoxy)acetamide is unique due to the presence of the 4-methyl group on the phenoxy ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in the compound’s pharmacokinetic and pharmacodynamic properties compared to its analogs.
Properties
IUPAC Name |
N-(1-adamantyl)-2-(4-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c1-13-2-4-17(5-3-13)22-12-18(21)20-19-9-14-6-15(10-19)8-16(7-14)11-19/h2-5,14-16H,6-12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPQICROEGDMQEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(4-iodophenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5174057.png)
![methyl 5-{{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}[3-(dimethylamino)propyl]amino}-5-oxopentanoate](/img/structure/B5174071.png)
![2-chloro-4-methyl-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5174077.png)
![2,2,2-Trifluoroethyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B5174087.png)
![METHYL 3-{[(3-CHLORO-4-FLUOROPHENYL)CARBAMOYL]METHYL}-1,7-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B5174095.png)


![2-(2-Phenoxyacetamido)-N-phenyl-4H,5H,6H,7H,8H-cyclohepta[B]thiophene-3-carboxamide](/img/structure/B5174108.png)
![N-{3-[2-(4-methoxyphenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]propyl}cyclohexanamine dihydrochloride](/img/structure/B5174130.png)


![ethyl 2-[(5E)-5-[[2-bromo-5-methoxy-4-(2-methoxy-2-oxoethoxy)phenyl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5174155.png)
![N-[4-chloro-2-(phenylcarbonyl)phenyl]-3-(propan-2-yloxy)benzamide](/img/structure/B5174159.png)
![2-(4-methylphenoxy)-N-[(4-nitrophenyl)carbamothioyl]acetamide](/img/structure/B5174160.png)
